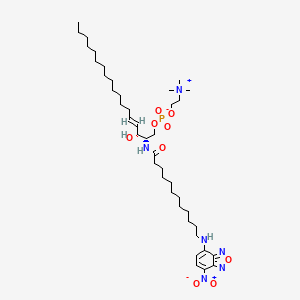

C12 NBD Sphingomyelin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

C12 NBD Sphingomyelin is a derivative of sphingomyelin, a type of sphingolipid found in mammalian cell membranes, particularly in the myelin sheath of nerve cells. This compound is tagged with a fluorescent group called C12 nitrobenzoxadiazole, making it useful for studying the metabolism and transport of sphingomyelins.

Preparation Methods

Synthetic Routes and Reaction Conditions

C12 NBD Sphingomyelin can be synthesized using the reverse hydrolysis reaction of sphingolipid ceramide N-deacylase. This enzyme catalyzes the condensation of free fatty acids to lyso-sphingolipids, producing sphingolipids. The reaction typically occurs in a glycine buffer at pH 10, with overall yields of around 60% .

Industrial Production Methods

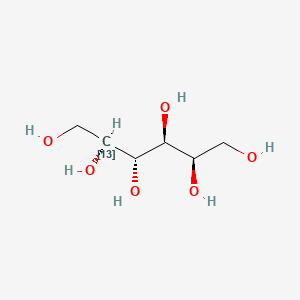

The industrial production of this compound involves the use of fluorescently labeled sphingolipids prepared from D-erythro-sphingosine. These preparations ensure that the sphingolipids have the same stereochemical conformation as natural biologically active sphingolipids .

Chemical Reactions Analysis

Types of Reactions

C12 NBD Sphingomyelin undergoes hydrolysis by sphingomyelinase to produce C12 NBD ceramide . This hydrolysis reaction is a key step in the metabolism of sphingomyelins.

Common Reagents and Conditions

The hydrolysis reaction typically involves the use of sphingomyelinase, an enzyme that catalyzes the breakdown of sphingomyelin into ceramide and phosphocholine. The reaction conditions often include a neutral pH and the presence of divalent cations such as magnesium .

Major Products

The primary product of the hydrolysis of this compound is C12 NBD ceramide, which retains the fluorescent tag and can be used for further studies on sphingolipid metabolism .

Scientific Research Applications

C12 NBD Sphingomyelin has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study lipid metabolism and trafficking in living cells.

Biology: Facilitates the tracing of lipid endocytosis pathways and the analysis of acid sphingomyelinase expression.

Medicine: Helps in understanding the role of sphingomyelins in diseases such as atherosclerosis and diabetes.

Industry: Utilized in the development of functional foods and pharmaceuticals, particularly in the context of dietary sphingomyelin.

Mechanism of Action

C12 NBD Sphingomyelin exerts its effects primarily through its interaction with sphingomyelinase. The enzyme hydrolyzes the compound to produce C12 NBD ceramide, which plays a crucial role in various cellular processes such as apoptosis, cell growth, and signal transduction . The molecular targets include the sphingomyelinase enzyme and the pathways involved in ceramide generation and metabolism .

Comparison with Similar Compounds

Similar Compounds

C6 NBD Sphingomyelin: Another fluorescently tagged sphingomyelin derivative, but with a shorter carbon chain.

BODIPY FL Sphingomyelin: Tagged with a different fluorescent group, BODIPY FL, which has different spectroscopic properties compared to C12 NBD.

Uniqueness

C12 NBD Sphingomyelin is unique due to its longer carbon chain and the specific fluorescent tag, C12 nitrobenzoxadiazole. This makes it particularly useful for studying lipid metabolism and transport with higher sensitivity and specificity.

Properties

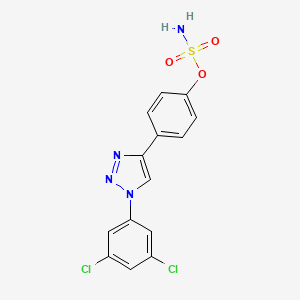

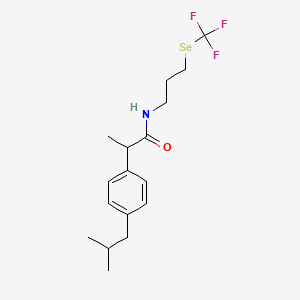

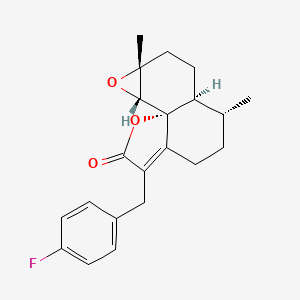

Molecular Formula |

C41H73N6O9P |

|---|---|

Molecular Weight |

825.0 g/mol |

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C41H73N6O9P/c1-5-6-7-8-9-10-11-12-13-15-18-21-24-27-38(48)36(34-55-57(52,53)54-33-32-47(2,3)4)43-39(49)28-25-22-19-16-14-17-20-23-26-31-42-35-29-30-37(46(50)51)41-40(35)44-56-45-41/h24,27,29-30,36,38,48H,5-23,25-26,28,31-34H2,1-4H3,(H2-,42,43,45,49,52,53)/b27-24+/t36-,38+/m0/s1 |

InChI Key |

FCQMKLRMKNYONQ-YPGNEAGUSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)